2,3,3'-Trichlorobiphenyl CAS number and molecular weight
2,3,3'-Trichlorobiphenyl CAS number and molecular weight
An In-depth Technical Guide to 2,3,3'-Trichlorobiphenyl (PCB 20)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3,3'-Trichlorobiphenyl, also known as PCB 20, a specific congener of the polychlorinated biphenyl (PCB) class of compounds. Due to their persistence and toxicity, understanding the properties and analytical methodologies for individual PCB congeners is of critical importance in environmental science and toxicology.
Chemical and Physical Properties
2,3,3'-Trichlorobiphenyl is a synthetic organochloride compound.[1] Like other PCBs, it was not intentionally produced as a single congener but as a component of commercial PCB mixtures.[2][3] These mixtures were widely used as coolants and lubricants in electrical equipment before being banned due to their environmental persistence and adverse health effects.[2][3][4]
Table 1: Physicochemical Properties of 2,3,3'-Trichlorobiphenyl
| Property | Value | Source |
| CAS Number | 38444-84-7 | [2] |
| Molecular Formula | C₁₂H₇Cl₃ | [2] |
| Molecular Weight | 257.54 g/mol | [2] |
| IUPAC Name | 1,2-dichloro-3-(3-chlorophenyl)benzene | [2] |
| Synonyms | PCB 20, 2,3,3'-Trichloro-1,1'-biphenyl | [2] |
| Appearance | Oily liquids or solids, colorless to light yellow (general for PCBs) |
Synthesis and Purification
The synthesis of 2,3,3'-Trichlorobiphenyl for research and as a reference standard is a multi-step process. A common method involves the diazotization of an appropriate aminobiphenyl followed by a Sandmeyer-type reaction. A described synthesis reports the reaction of diazotized 1-amino-3-chlorobenzene with 1,2-dichlorobenzene.[1][5]
Experimental Protocol: Synthesis of 2,3,3'-Trichlorobiphenyl
The following protocol is based on a reported synthesis of a mixture containing 2,3,3'-Trichlorobiphenyl, which is then purified.[5]
Step 1: Reaction Setup
-
In a suitable reaction vessel, combine 1-amino-3-chlorobenzene (10 g), 1,2-dichlorobenzene (200 ml), and n-pentyl nitrite (20 ml).
-
Equip the vessel with a stirrer and a heating mantle.
Step 2: Exothermic Reaction
-
Slowly heat the mixture with continuous stirring.
-
At approximately 40°C, an exothermic reaction will commence, indicated by a color change to red and the evolution of gas.
Step 3: Post-Reaction Workup
-
After the reaction subsides, allow the mixture to cool to room temperature.
-
The crude mixture will contain 2,3,3'-Trichlorobiphenyl and other isomers, such as 3,3',4-trichlorobiphenyl.
Step 4: Purification
-
The purification of the target compound from the reaction mixture is a critical and challenging step.
-
Employ highly efficient column distillation to separate the isomers based on their boiling points.
-
Further purify the collected fractions through repeated recrystallizations to achieve a purity of over 99%.[1][5]
Caption: Workflow for the synthesis and purification of 2,3,3'-Trichlorobiphenyl.
Analytical Methodologies
The analysis of 2,3,3'-Trichlorobiphenyl, particularly in environmental and biological samples, typically involves gas chromatography (GC) coupled with a sensitive detector. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of individual PCB congeners.[6][7]
Experimental Protocol: GC-MS/MS Analysis of 2,3,3'-Trichlorobiphenyl in Fish Tissue
This protocol outlines a general procedure for the extraction and analysis of PCBs from a biological matrix.
Step 1: Sample Preparation and Extraction
-
Homogenize a known weight of the fish tissue sample.
-
Mix the homogenized tissue with a drying agent like anhydrous sodium sulfate.
-
Extract the sample using an appropriate solvent system (e.g., hexane/acetone) via methods such as Soxhlet extraction, pressurized fluid extraction, or microwave-assisted extraction.[8]
Step 2: Extract Cleanup
-
The crude extract will contain lipids and other co-extractives that can interfere with the analysis.
-
Perform a cleanup step using multi-layered silica gel columns, which may include sulfuric acid-treated silica gel and alumina, to remove these interferences.[6]
Step 3: GC-MS/MS Analysis
-
Concentrate the cleaned extract to a final volume.
-
Inject a small aliquot of the extract into the GC-MS/MS system.
-
Use a capillary column suitable for PCB analysis (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop an acquisition method with specific precursor and product ions for 2,3,3'-Trichlorobiphenyl.
Step 4: Quantification
-
Prepare a calibration curve using certified reference standards of 2,3,3'-Trichlorobiphenyl.
-
Quantify the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Caption: Analytical workflow for the determination of 2,3,3'-Trichlorobiphenyl in fish tissue.
Toxicological Profile
The toxicity of PCBs can vary significantly between different congeners. Some PCBs, known as "dioxin-like" PCBs, exhibit toxicity through their interaction with the aryl hydrocarbon receptor (AhR). This binding can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes and disruption of cellular functions.
General Health Effects of PCBs:
-
Dermal Effects: The most common health effects associated with PCB exposure are skin conditions such as chloracne and rashes.[2]
-
Systemic Effects: Prolonged or repeated exposure may cause damage to organs.[2][3]
-
Neurotoxicity: Some PCB congeners have been shown to affect neurochemical pathways, such as decreasing dopamine concentrations in specific brain regions.
-
Endocrine Disruption: PCBs can interfere with the endocrine system.
GHS Hazard Classification for 2,3,3'-Trichlorobiphenyl:
-
Warning: May cause damage to organs through prolonged or repeated exposure.[2]
-
Warning: Very toxic to aquatic life.[2]
-
Warning: Very toxic to aquatic life with long-lasting effects.[9]
Caption: Generalized mechanism of toxicity for dioxin-like PCBs.
Safety and Handling
Due to their potential toxicity, handling 2,3,3'-Trichlorobiphenyl and other PCBs requires strict safety precautions to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[10]
-
Eye Protection: Use chemical splash goggles.[10]
-
Respiratory Protection: If there is a risk of inhalation, use an OSHA-approved respirator.[10]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[11]
Handling and Storage:
-
Avoid breathing vapors or mists.[10]
-
Avoid contact with eyes and prolonged contact with skin.[10]
-
Store in a well-ventilated area in a tightly closed container.[11]
-
Comply with all federal, provincial, and local regulations for the handling and storage of PCBs.[10]
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Inhalation: Move to fresh air. If irritation persists, seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
Disposal:
-
All waste materials containing PCBs must be collected and disposed of according to national and local regulations.[5]
References
-
Moes, G. W. H., & Lenstra, A. T. H. (1991). Synthesis, separation and structure determination of 2,3,3'-trichlorobiphenyl (PCB 20) and 3,3',4-trichlorobiphenyl (PCB 35). Toxicological & Environmental Chemistry, 34(2-4), 255-265. [Link]
-
Moes, G. W. H., & Lenstra, A. T. H. (1991). Synthesis, separation and structure determination of 2,3,3'‐trichlorobiphenyl (PCB 20)† and 3,3',4‐trichlorobiphenyl (PCB35)†. Toxicological & Environmental Chemistry, 12(3-4). [Link]
-
PubChem. (n.d.). 2',3,3'-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,3,4-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,3',5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,3,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,4,5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]
-
T3DB. (n.d.). 2,3'-Dichlorobiphenyl. Toxin and Toxin Target Database. [Link]
-
OEHHA. (2019). Air Toxics Hot Spots Program. Office of Environmental Health Hazard Assessment. [Link]
-
Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Håkansson, H., Ahlborg, U. G., Valli, V. E., Kennedy, S. W., Bergman, A., Seegal, R. F., & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Toxicology and Environmental Health, 49(3), 301–318. [Link]
-
Zhang, Y., Chen, L., Song, Y., & Wang, S. (2021). Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L. Plant Physiology and Biochemistry, 166, 505–511. [Link]
-
CPAChem. (2019). Safety data sheet. [Link]
-
Tsutsumi, T., Kawashima, A., Hamada, N., Adachi, R., & Akiyama, H. (2021). A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS. Journal of Food Composition and Analysis, 102, 104008. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]
-
Lehmler, H. J., Parkin, S., & Robertson, L. W. (2004). 2,3,4′-Trichlorobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2305–o2306. [Link]
-
PHILIS. (2024). Standard Operating Procedure for Polychlorinated Biphenyls (PCBs) by Method 8082A. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sci-hub.box [sci-hub.box]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. cpachem.com [cpachem.com]
- 10. conncoll.edu [conncoll.edu]
- 11. aarti-industries.com [aarti-industries.com]
